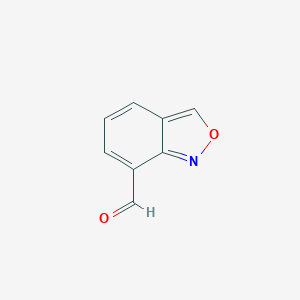

2,1-Benzoxazole-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1-benzoxazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-5-11-9-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUFIVNLOSPUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618169 | |

| Record name | 2,1-Benzoxazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107096-60-6 | |

| Record name | 2,1-Benzoxazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of the Benzoxazole 7 Carbaldehyde System

Transformations Involving the Carbaldehyde Functional Group

The aldehyde group at the 7-position of the 2,1-benzoxazole ring is susceptible to a range of chemical modifications typical of aromatic aldehydes. These transformations include changes in its oxidation state, through both oxidation and reduction, and nucleophilic addition-elimination reactions, particularly with nitrogen-based and carbon-based nucleophiles.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the aldehyde functionality in 2,1-benzoxazole-7-carbaldehyde to the corresponding carboxylic acid, 2,1-benzoxazole-7-carboxylic acid, is a fundamental transformation. While specific documented examples for the direct oxidation of this compound are not extensively detailed in the surveyed literature, the oxidation of aldehyde groups on similar heterocyclic systems is a well-established process. Generally, this transformation can be achieved using a variety of common oxidizing agents.

Standard reagents for such conversions include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (chromium trioxide in sulfuric acid and acetone). Milder reagents like silver oxide (Ag₂O) can also be employed, often under neutral or slightly basic conditions, which can be advantageous for sensitive substrates. The choice of oxidant and reaction conditions is critical to avoid potential side reactions on the benzoxazole (B165842) ring itself.

Table 1: General Conditions for Aldehyde to Carboxylic Acid Oxidation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat; followed by acid quench |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone solvent, 0°C to room temperature |

| Silver Oxide (Ag₂O) | Aqueous or alcoholic NaOH, room temperature |

Note: This table represents general methodologies and is not based on specific experimental data for this compound due to a lack of available literature.

Reduction Reactions to Alcohol Derivatives

The reduction of the carbaldehyde group to a primary alcohol yields (2,1-benzoxazol-7-yl)methanol. This transformation is readily accomplished using standard hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, typically in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Its mild nature makes it selective for the aldehyde group without affecting the benzoxazole ring.

For more robust reductions, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used. However, given the presence of the heteroaromatic ring, the milder conditions offered by sodium borohydride are generally preferred to minimize the risk of undesired side reactions.

Table 2: General Conditions for Aldehyde to Alcohol Reduction

| Reducing Agent | Typical Solvents | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to room temperature, anhydrous |

Note: This table outlines general procedures. Specific experimental data for the reduction of this compound is not detailed in the available literature.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of the aldehyde group with primary amines and related nitrogen nucleophiles provides a straightforward route to a variety of derivatives featuring a carbon-nitrogen double bond. These condensation reactions are typically acid-catalyzed and proceed via the formation of a carbinolamine intermediate, which then dehydrates to form the final product.

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. These reactions are generally reversible and are often carried out in a solvent that allows for the removal of water, such as toluene (B28343) or ethanol, with azeotropic distillation or the use of a dehydrating agent to drive the reaction to completion. A catalytic amount of acid, like p-toluenesulfonic acid or acetic acid, is commonly added.

The synthesis of a thiourea (B124793) derivative, which involves the formation of an imine bond as an intermediate step, has been reported for a related compound. For instance, 3-[4-(trifluoromethoxy)phenyl]-4,5-dihydrobenzo[g] googleapis.comCurrent time information in Bangalore, IN.benzoxazole-7-carbaldehyde was reacted to form a methyleneamino-thiourea compound, demonstrating the feasibility of imine formation at the 7-position of a benzoxazole system. googleapis.com

Table 3: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Primary Amine (R-NH₂) | Ethanol, catalytic acid, reflux | N-(2,1-benzoxazol-7-ylmethylene)alkan-1-amine |

Note: This table is a generalized representation. Specific examples with yields for this compound are not available in the cited literature.

Reacting this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone derivatives. These reactions are typically robust and often proceed to completion upon mixing the reactants in a suitable solvent like ethanol, sometimes with gentle heating. The resulting hydrazones are often crystalline solids, which facilitates their purification.

Studies on other heterocyclic aldehydes have shown that hydrazone formation is a high-yield reaction. For example, various benzaldehyde (B42025) derivatives readily react with hydrazides to form hydrazones in good yields. This established reactivity pattern is expected to apply to this compound as well.

Table 4: General Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Hydrazine (H₂N-NH₂) | Ethanol, reflux | This compound hydrazone |

| This compound | Phenylhydrazine | Ethanol, reflux | N-phenyl-N'-(2,1-benzoxazol-7-ylmethylene)hydrazine |

Note: This table illustrates the general reaction. Detailed experimental results for this compound are not provided in the available sources.

Reactions with Alkynols to Form Carbinol Derivatives

The addition of the acetylide anion of a terminal alkyne to the carbonyl group of this compound results in the formation of propargyl alcohol, or carbinol, derivatives. This carbon-carbon bond-forming reaction is a valuable method for extending the carbon framework of the molecule. The reaction is typically carried out by deprotonating the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate the nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon.

While specific data for this compound is limited, related studies on other benzoxazole aldehydes have demonstrated the efficiency of this transformation.

Table 5: General Reaction with Alkynols

| Reactant 1 | Reactant 2 | Base/Conditions | Product Type |

| This compound | Terminal Alkyne (R-C≡CH) | 1. n-BuLi, THF, -78°C | 1-(2,1-Benzoxazol-7-yl)-alk-2-yn-1-ol |

| 2. Aldehyde addition |

Note: This table is based on general procedures for alkynylation of aldehydes. Specific examples for this compound are not detailed in the surveyed literature.

Functionalization and Modification of the Benzoxazole Ring System

The benzoxazole scaffold, characterized by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a cornerstone in the development of pharmacologically active agents and functional materials. mdpi.comchemistryjournal.netjocpr.com The reactivity of the benzoxazole system is dictated by the interplay of the electron-rich nature of the heterocyclic portion and the aromatic character of the benzene ring. This allows for a diverse range of chemical transformations, enabling the synthesis of a vast library of derivatives. The specific focus here is on the reactivity of systems related to this compound, where functionalization can be directed at either the heterocyclic or the carbocyclic ring.

The benzene ring of the benzoxazole system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The position of the incoming electrophile is governed by the directing effects of the substituents already present on the ring, including the fused oxazole moiety itself.

In an unsubstituted benzoxazole, the heteroatoms of the oxazole ring influence the electron distribution of the fused benzene ring. Generally, electrophilic attack is directed to the 5- and 6-positions of the benzoxazole core. core.ac.uk The outcome of these substitution reactions is highly dependent on the nature of the electrophile and the reaction conditions.

The presence of additional substituents on the benzene ring further refines this pattern. The directing effects of these groups are cumulative with the influence of the fused oxazole ring. For a molecule like this compound, the aldehyde group (-CHO) at position 7 acts as a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) activate the ring and direct incoming electrophiles to the ortho and para positions. libretexts.org For instance, studies on 6-(trifluoromethyl)benzoxazole derivatives show that the strongly electron-withdrawing trifluoromethyl group directs subsequent electrophilic substitution primarily to the C-4 position.

Table 1: Influence of Substituents on Electrophilic Substitution in Benzoxazole Derivatives

| Substituent Group | Position on Benzoxazole Ring | Electronic Effect | Directing Influence | Typical Reactions |

| Aldehyde (-CHO) | 7 | Electron-Withdrawing (Deactivating) | meta to itself (positions 4 and 6) | Nitration, Halogenation |

| Methyl (-CH₃) | 5 or 6 | Electron-Donating (Activating) | ortho and para to itself | Friedel-Crafts Alkylation/Acylation |

| Trifluoromethyl (-CF₃) | 6 | Strong Electron-Withdrawing | meta to itself (position 4) | Nitration |

| Halogen (e.g., -Cl, -Br) | 5 or 7 | Electron-Withdrawing (Deactivating) | ortho and para to itself | Sulfonation, Further Halogenation |

Hydroxyl (-OH) and amine (-NH₂) groups are common peripheral substituents on the benzoxazole scaffold that serve as versatile handles for further molecular elaboration. The derivatization of these functional groups is a key strategy for modulating the physicochemical and biological properties of the parent molecule.

Amine Group Derivatization: Aromatic amines on the benzoxazole ring can undergo a variety of standard chemical transformations. These include acylation to form amides, alkylation to secondary or tertiary amines, and diazotization to yield diazonium salts, which are themselves versatile intermediates for introducing a wide range of functionalities. Copper-catalyzed direct C-H amination of the benzoxazole core represents a modern approach to introduce amino groups, which can then be further modified. acs.org Free amines on benzoxazole structures can be effectively derivatized into amides for the development of new chemical entities. google.com

Hydroxyl Group Derivatization: Phenolic hydroxyl groups on the benzoxazole ring can be readily converted into ethers (via Williamson ether synthesis) or esters (via reaction with acyl chlorides or anhydrides). These reactions are fundamental in medicinal chemistry for creating prodrugs or altering properties like solubility and metabolic stability. For instance, derivatizing hydroxyl groups as (acyloxy)methyl or (acyloxy)ethyl ethers is a known strategy to improve drug delivery characteristics. google.com The condensation of 2-aminophenols with various reagents is a primary route to benzoxazoles, highlighting the reactivity of both the amine and hydroxyl functionalities. colostate.edu

Table 2: Selected Derivatization Reactions for Hydroxyl- and Amine-Substituted Benzoxazoles

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Aromatic Amine (-NH₂) | Acyl Chloride (R-COCl), Pyridine | Amide (-NH-CO-R) | Acylation |

| Aromatic Amine (-NH₂) | Alkyl Halide (R-X), Base | Alkylated Amine (-NHR, -NR₂) | Alkylation |

| Phenolic Hydroxyl (-OH) | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) | Williamson Ether Synthesis |

| Phenolic Hydroxyl (-OH) | Acyl Chloride (R-COCl), Pyridine | Ester (-O-CO-R) | Esterification |

| Aromatic Amine (-NH₂) | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

Intramolecular cyclization reactions are powerful tools for constructing polycyclic systems, wherein additional rings are fused onto the existing benzoxazole framework. This strategy leads to novel heterocyclic structures with unique three-dimensional shapes and electronic properties, often resulting in enhanced biological activity or novel material characteristics.

A prominent example is the fusion of a tetrazole ring onto the benzoxazole core. researchgate.net The synthesis of such fused systems typically involves the strategic placement of reactive functional groups on the benzoxazole ring that can undergo a cyclization reaction. For instance, a benzoxazole derivative bearing an ortho-positioned nitrile and azide (B81097) group could, upon heating or catalysis, undergo an intramolecular [3+2] cycloaddition to form a tetrazole-fused benzoxazole system. Similarly, the Dimroth rearrangement provides a pathway to assemble tetrazole rings onto fused frameworks. rsc.org The structure-activity relationships of compounds containing both benzoxazole and tetrazole rings have been explored for various therapeutic targets. researchgate.net

Beyond tetrazoles, various other fused systems can be generated. The intramolecular cyclization of phenolic azomethines, mediated by reagents like Dess-Martin periodinane, is a well-established method for forming the benzoxazole ring itself and can be adapted to create more complex fused structures. organic-chemistry.org Similarly, copper-catalyzed intramolecular cyclization of ortho-halobenzanilides is another efficient route. thieme-connect.com These reactions underscore the versatility of the benzoxazole system as a template for building elaborate, multi-ring molecules.

Table 3: Examples of Intramolecular Cyclization for Fused Heterocycles

| Starting Benzoxazole Substituents | Reaction Type | Fused Ring Formed | Key Reagents/Conditions |

| Ortho-Nitrile and Azide groups | [3+2] Cycloaddition | Tetrazole | Heat or catalyst |

| Ortho-Amino group and Nitrile group | Condensation/Cyclization | Imidazole | Various (e.g., acid catalysis) |

| Ortho-Halide and Amide side chain | C-N Bond Formation | Pyridone | Palladium or Copper catalyst |

| Ortho-Aminophenol and Azide/Amine | Dimroth Rearrangement | Tetrazole | Reaction with isothiocyanates/cyanates |

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been effectively applied in the synthesis and functionalization of benzoxazole derivatives. nih.gov It is particularly useful for preparing N-substituted 2-aminobenzoxazoles from readily available precursors. nih.govacs.org

The general mechanism begins with a benzoxazole precursor, typically activated at the 2-position with a good leaving group (e.g., a thiol-derived group). In a widely used protocol, benzoxazole-2-thiol is first S-alkylated with a linker containing a nucleophilic amine. acs.org The key step of the rearrangement involves the intramolecular attack of the terminal amine's nitrogen atom onto the electron-deficient C2 carbon of the benzoxazole ring. This attack forms a five-membered spirocyclic intermediate, which is a hallmark of the Smiles rearrangement mechanism. nih.govresearchgate.net This intermediate is transient and rapidly undergoes ring-opening and rearomatization, often accompanied by the extrusion of a small molecule (like a sulfide), to yield the thermodynamically stable N-substituted 2-aminobenzoxazole (B146116) product. acs.org

The efficiency of the Smiles rearrangement can be influenced by factors such as the choice of base, solvent, and temperature, which can be optimized to favor rearrangement over competing intermolecular substitution reactions. acs.org More recently, photochemical variants, known as photo-Smiles rearrangements, have been developed, proceeding through radical or zwitterionic intermediates upon exposure to light. lodz.placs.org

Table 4: Mechanistic Steps of the Smiles Rearrangement for 2-Aminobenzoxazole Synthesis

| Step | Description | Intermediate/Product |

| 1. Activation | Benzoxazole-2-thiol is reacted with an electrophile containing a tethered nucleophile (e.g., 2-chloro-N-arylacetamide). | S-alkylated benzoxazole-2-thiol. |

| 2. Intramolecular Attack | The tethered nucleophile (amine nitrogen) attacks the C2 carbon of the benzoxazole ring. | Spirocyclic Meisenheimer-type intermediate. nih.gov |

| 3. Ring Opening | The C-S bond of the original thiol linkage breaks. | Ring-opened intermediate. |

| 4. Rearomatization | The molecule rearranges to form the stable, aromatic final product. | N-substituted 2-aminobenzoxazole. |

Based on the comprehensive search conducted, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Mass Spectrometry) for the compound "this compound" is not available in the public domain and scientific literature accessible through the search tools. While synthetic routes and data for related isomers and derivatives of benzoxazole are documented nih.govjrespharm.comdergipark.org.trthieme-connect.de, providing an analysis for a different compound would contradict the explicit instructions to focus solely on "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings as outlined in the request. An article cannot be created without the foundational spectroscopic data for the specified chemical compound.

Advanced Spectroscopic Characterization Techniques for Benzoxazole Carbaldehydes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Exact Mass Determination

For 2,1-benzoxazole-7-carbaldehyde, the molecular formula is C8H5NO2. The theoretical exact mass of this compound is calculated to be 147.03200 Da. chemsrc.com HRMS analysis, often using techniques like electrospray ionization (ESI), can experimentally verify this mass with a high degree of precision, typically to within a few parts per million (ppm). jrespharm.comacs.org This accurate mass measurement is crucial for confirming the elemental composition and distinguishing it from other isobaric compounds, which may have the same nominal mass but different molecular formulas. The ability of HRMS to provide unambiguous molecular formulas is a key advantage in the characterization of novel or synthesized compounds. researchgate.net

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C8H5NO2 |

| Theoretical Exact Mass | 147.03200 Da |

| Molecular Weight | 147.13100 |

Data sourced from chemical databases. chemsrc.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical behavior of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of a benzoxazole (B165842) derivative typically shows distinct bands corresponding to π→π* and n→π* electronic transitions. uomustansiriyah.edu.iq The π→π* transitions, which are generally more intense, arise from the excitation of electrons in π-bonding orbitals to π-antibonding orbitals within the aromatic system. uomustansiriyah.edu.iq The n→π transitions, which are typically weaker, involve the excitation of non-bonding electrons (e.g., from the oxygen or nitrogen atoms) to π*-antibonding orbitals.

For benzoxazole derivatives, the position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the benzoxazole ring. chemrxiv.orgresearchgate.net In the case of this compound, the presence of the aldehyde group, a chromophore, influences the electronic transitions. Theoretical calculations on related benzoxazole structures have shown absorption maxima (λmax) in the UV region, which are attributed to these electronic transitions. researchgate.net

Table 2: Typical Electronic Transitions in Benzoxazole Derivatives

| Transition Type | Description | Typical Wavelength Range |

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, higher energy |

| n→π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Longer wavelength, lower energy |

This table represents generalized transitions for chromophore-containing heterocyclic systems. uomustansiriyah.edu.iq

Fluorescence Spectroscopy for Photophysical Behavior

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly valuable for studying the photophysical behavior of fluorescent compounds, known as fluorophores. Many benzoxazole derivatives exhibit fluorescence, and their emission properties are often linked to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net

The fluorescence spectrum, including the emission maximum and quantum yield, is influenced by the molecular structure and the surrounding environment. beilstein-journals.orgacs.org For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the fluorescence properties. chemrxiv.org While specific fluorescence data for this compound is not extensively detailed in the provided context, the general photophysical behavior of benzoxazole derivatives suggests that it would likely exhibit fluorescence, with characteristics dependent on its specific electronic structure and solvent environment. chemrxiv.orgresearchgate.net

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing definitive structural information.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the molecular and crystal structure of a compound. usp.orgnih.gov This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. fzu.cz The pattern of diffracted X-rays provides detailed information about the unit cell dimensions, space group, and the positions of individual atoms within the crystal lattice. ajchem-a.comresearchgate.net

For a compound like this compound, a single-crystal X-ray analysis would reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π–π stacking in the solid state. researchgate.net This information is invaluable for understanding the compound's conformation and how the molecules pack together in a crystal. Although a specific crystal structure for this compound is not provided, studies on similar benzoxazole derivatives demonstrate the power of this technique in elucidating detailed solid-state structures. researchgate.netmdpi.com

X-ray Diffraction (XRD) for Crystalline Nature

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. usp.org Unlike single-crystal XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. google.com Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law. usp.org

The PXRD pattern can be used to identify the crystalline form of this compound, assess its purity, and determine if multiple crystalline forms (polymorphs) exist. google.com The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the material. dergipark.org.tr

Intermolecular Interaction Studies

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a complex network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the physical and chemical properties of a solid-state material, including its melting point, solubility, stability, and polymorphism. For benzoxazole carbaldehydes, understanding these interactions is crucial for crystal engineering and the rational design of materials with desired properties. Techniques such as single-crystal X-ray diffraction provide the precise atomic coordinates, but to visualize and quantify the intricate web of intermolecular contacts, advanced computational methods are employed. Among these, Hirshfeld surface analysis has emerged as a powerful tool.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique representation of the molecule's shape and its environment within the crystal.

The surface is typically mapped with various properties to highlight different aspects of the intermolecular interactions. One of the most common properties is the normalized contact distance, dnorm, which is based on the distances from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface is color-coded to reveal regions of close contact:

Red regions indicate contacts shorter than the sum of the van der Waals radii, representing strong interactions such as hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions signify contacts longer than the van der Waals radii, indicating weaker interactions.

While no specific crystal structure of this compound with a corresponding Hirshfeld surface analysis is publicly available, a detailed analysis of a related compound, 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide , provides significant insight into the types of interactions that can be expected for this class of compounds. nih.gov In the crystal structure of this benzoxazole derivative, the Hirshfeld surface analysis reveals a variety of intermolecular contacts that contribute to the stability of the crystal lattice. nih.gov

For the representative benzoxazole derivative, the analysis shows that the crystal packing is dominated by several types of interactions. The most significant of these are hydrogen-hydrogen (H···H) contacts, which, although individually weak, collectively make up the largest portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. nih.gov Other key interactions include carbon-hydrogen (C···H/H···C), oxygen-hydrogen (O···H/H···O), and, in this specific derivative, sulfur-hydrogen (S···H/H···S) contacts. nih.gov The presence of red spots on the dnorm surface for this molecule highlights short N···H/H···N and O···H/H···O contacts, indicative of hydrogen bonding. nih.gov

The quantitative breakdown of these interactions provides a clear picture of the forces at play in the crystal structure. The relative contributions of these contacts are crucial for understanding the supramolecular architecture and can be used to predict and control the crystalline properties of benzoxazole carbaldehydes.

Table of Intermolecular Contact Contributions for a Representative Benzoxazole Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Type of Interaction |

| H···H | 39.3 | van der Waals |

| C···H/H···C | 18.0 | C—H···π interactions |

| O···H/H···O | 15.6 | Hydrogen bonding |

| S···H/H···S | 10.2 | Weak hydrogen bonding |

| C···C | 4.5 | π–π stacking |

| Data derived from the analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, a representative 2-substituted benzoxazole. nih.gov |

This detailed analysis underscores the importance of a combination of strong and weak intermolecular forces in the crystal packing of benzoxazole derivatives. The insights gained from Hirshfeld surface analysis are invaluable for understanding structure-property relationships in this important class of chemical compounds.

Computational and Theoretical Chemistry Investigations of Benzoxazole Carbaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to benzoxazole (B165842) derivatives to predict their geometries, electronic properties, and reaction mechanisms.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzoxazole systems, methods like B3LYP with basis sets such as 6-311++G** are employed to predict structural parameters including bond lengths and angles. researchgate.net These calculated geometries often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its potential applications. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is particularly useful in predicting the reactivity of benzoxazole derivatives in various chemical reactions, including cycloadditions. masterorganicchemistry.com For example, in the context of designing bioactive molecules, a lower LUMO energy can correlate with higher activity, as the molecule can more readily accept electrons. researchgate.net DFT calculations can accurately predict these orbital energies and help in understanding the electronic transitions within the molecule. researchgate.netdergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Model Benzoxazole System

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 1.5 | -ELUMO |

| Chemical Hardness (η) | 2.5 | (I - A) / 2 |

| Chemical Softness (S) | 0.4 | 1 / (2η) |

| Electronegativity (χ) | 4.0 | (I + A) / 2 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the types of parameters derived from HOMO-LUMO analysis.

DFT calculations are a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

For benzoxazole synthesis, DFT studies have been used to investigate various reaction pathways, such as the cyclization of 2-aminophenols with aldehydes. researchgate.net These calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism. acs.org For instance, computational modeling has been used to understand the selectivity in the formation of benzoxazole derivatives, with results showing good agreement with experimental findings. researchgate.net The analysis of transition states provides insights into the geometry of the activated complex and the energy required to reach it, which is fundamental to predicting reaction rates.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Keto-enol tautomerism is a well-known example. masterorganicchemistry.com Computational methods, particularly DFT, are highly effective in studying the relative stabilities of different tautomers and the energy barriers for their interconversion. wuxiapptec.com

For benzoxazole derivatives, tautomerism can significantly influence their chemical and biological properties. For example, the equilibrium between different tautomeric forms can be affected by the solvent environment. wuxiapptec.com DFT calculations can predict the relative energies of tautomers, helping to identify the predominant form under specific conditions. researchgate.net Similarly, conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules, understanding the conformational landscape is essential for predicting their behavior.

DFT calculations can be used to compute various thermodynamic parameters that are often difficult to measure experimentally. These include enthalpies of formation, proton affinities, and deprotonation enthalpies. For instance, the gas-phase enthalpies of formation for benzoxazole derivatives have been determined computationally and show excellent agreement with experimental values obtained from techniques like rotary bomb combustion calorimetry. researchgate.net

Protonation and deprotonation enthalpies are crucial for understanding the acid-base properties of a molecule. These parameters can be calculated by modeling the molecule in its neutral, protonated, and deprotonated states and determining the energy differences. This information is vital for predicting how a molecule will behave in different pH environments, which is particularly important for biological applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment.

For benzoxazole systems, MD simulations can be used to study a variety of dynamic processes. For example, simulations can reveal the conformational changes that a molecule undergoes in solution or when binding to a biological target. diva-portal.orgacs.org In a study of a bis(benzoxazole)-based system, MD simulations were used to elucidate its dynamic behavior, including photochemical isomerization and thermal helix inversion. diva-portal.org These simulations can also be used to understand how a molecule like a benzoxazole derivative interacts with DNA, revealing details about its binding mode and the stability of the resulting complex. nih.gov

Molecular Docking and in silico Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The modeling of ligand-receptor interactions for benzoxazole systems has been a key area of research to understand their biological activity. Molecular docking simulations are performed to place benzoxazole derivatives into the binding sites of specific protein targets. For instance, studies have docked various 2-substituted benzoxazole derivatives into the active sites of enzymes like DNA gyrase and prostaglandin (B15479496) H2 synthase (PGHS). nih.govresearchgate.net These simulations help identify the most stable binding poses and the crucial intermolecular interactions that stabilize the ligand-receptor complex.

One study investigating benzoxazole derivatives as potential anti-inflammatory agents modeled the interaction of compounds such as 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde with the PGHS protein. researchgate.netresearchgate.net Similarly, to explore their antimicrobial potential, novel benzoxazole derivatives were docked into the active site of the DNA gyrase enzyme. nih.gov In another study, a virtual library of benzoxazole derivatives was designed and docked against Toll-like Receptor-2 (TLR-2) to identify potential inhibitors for treating Pneumocystis pneumonia. ijpsjournal.com The results of these docking studies are typically evaluated using a scoring function, which estimates the binding affinity. Higher scoring compounds are considered more promising candidates for further development.

Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Benzoxazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | Fragment-based design aimed to increase binding potential at the Peripheral Anionic Site (PAS). | nih.gov |

| 2-Substituted benzoxazoles | DNA Gyrase | Docking scores for potent compounds ranged from -6.388 to -6.687, indicating strong binding affinity. | nih.govresearchgate.net |

| 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde | PGHS Protein | Identified specific binding interactions within the active site, suggesting a mechanism for anti-inflammatory activity. | researchgate.netresearchgate.net |

| Virtual library of benzoxazoles | Toll-like Receptor-2 (TLR-2) | Identified five lead compounds with high binding affinity, demonstrating favorable ADMET profiles. | ijpsjournal.com |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | 4URO Receptor | Compound 4c showed the highest dock score of -8.0 kcal/mol. | eco-vector.comresearchgate.net |

Beyond identifying potential binders, molecular docking predicts the specific mechanisms of these interactions. The modeled poses reveal which amino acid residues in the receptor's active site interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net For example, in studies of benzoxazole derivatives targeting acetylcholinesterase, computational models showed that aromatic and heteroaromatic groups at the 2-position of the benzoxazole could enhance binding to the peripheral anionic site of the enzyme. nih.gov

The binding mechanism often involves the benzoxazole core, which is structurally similar to adenine (B156593) and guanine, potentially interacting with biopolymers in biological systems. researchgate.net The aldehyde group in a compound like 2,1-benzoxazole-7-carbaldehyde can act as a hydrogen bond acceptor, forming critical connections with receptor residues. The trifluoromethyl group, as seen in related compounds, can enhance lipophilicity for better cell membrane penetration and participate in specific binding interactions. These detailed interaction maps are fundamental for understanding how a compound exerts its biological effect, such as inhibiting an enzyme, and for guiding the chemical modification of the ligand to improve its potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, QSAR studies have been crucial in identifying the key structural features that govern their antimicrobial and anticancer activities. scholarsresearchlibrary.comijpsdronline.com

In a typical QSAR study, various physicochemical properties, known as descriptors, are calculated for a series of benzoxazole analogues. These descriptors can be thermodynamic (e.g., standard Gibbs free energy), electronic (e.g., HOMO/LUMO energies), or spatial/topological (e.g., Kier's molecular connectivity indices). researchgate.netscholarsresearchlibrary.com Multiple linear regression (MLR) is often used to build a mathematical model that correlates these descriptors with the observed biological activity, such as the minimum inhibitory concentration (MIC). scholarsresearchlibrary.comijpsdronline.com

For example, a QSAR study on benzoxazole derivatives as antimicrobial agents revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties like Electronic energy contributed positively to the activity. scholarsresearchlibrary.com Conversely, HOMO energy and repulsion energy had a negative contribution. scholarsresearchlibrary.com The study suggested that substituting the benzoxazole ring with electron-withdrawing groups was favorable for antibacterial activity. scholarsresearchlibrary.com Another QSAR model built for benzoxazole derivatives as inhibitors of Cryptosporidium parvum IMPDH used energy-based descriptors from docking studies (e.g., binding energy, intermolecular energy) to predict inhibitory activity, yielding a model with good predictive power (r² = 0.7948). nih.govnih.gov

Table 2: Key Descriptors in QSAR Models for Benzoxazole Derivatives

| Descriptor Type | Specific Descriptor | Influence on Activity | Targeted Activity | Reference |

|---|---|---|---|---|

| Thermodynamic | Standard Gibbs Free Energy | Positive Correlation | Antibacterial | scholarsresearchlibrary.com |

| Electronic | Electronic Energy | Positive Correlation | Antibacterial | scholarsresearchlibrary.com |

| Electronic | HOMO Energy | Negative Correlation | Antibacterial | scholarsresearchlibrary.com |

| Electronic | Repulsion Energy | Negative Correlation | Antibacterial | scholarsresearchlibrary.com |

| Topological | Kier's Molecular Connectivity (¹χ, ¹χv) | Relevant for Activity | Antimicrobial | researchgate.net |

| Energy-based | Binding Energy, Intermolecular Energy | Correlated with pIC50 | IMPDH Inhibition | nih.gov |

Force Field and Other Computational Methods (e.g., MM/PBSA Analysis)

To further refine and validate the results from molecular docking, more rigorous computational methods are employed. Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. Following MD simulations, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the complex.

MM/PBSA calculations provide a more accurate estimation of binding affinity than docking scores alone by considering contributions from van der Waals energy, electrostatic energy, and solvation free energy. nih.gov In several studies on benzoxazole derivatives, MD simulations followed by MM/PBSA analysis have been used to validate the stability of the docked poses and to rank compounds. eco-vector.comresearchgate.net For instance, in a study of benzoxazole-based formazan (B1609692) derivatives, MD simulation data confirmed a stable ligand-receptor interaction, and MM/PBSA analysis identified the compound with the most favorable binding free energy (-58.831 kJ/mol). eco-vector.comresearchgate.net

The choice of the force field (e.g., CHARMM-22) is critical for the accuracy of these simulations. nih.govnih.gov These force fields consist of a set of parameters and equations used to describe the potential energy of a system of particles, governing the interactions between atoms in the simulation. The combination of molecular docking, MD simulations, and MM/PBSA binding free energy calculations provides a robust computational workflow for assessing potential drug candidates before their synthesis and experimental testing. researchgate.net

Table of Compounds Mentioned

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Versatile Building Blocks in Multistep Organic Synthesis

2,1-Benzoxazole-7-carbaldehyde serves as a fundamental building block in the synthesis of more complex organic and biological compounds. cymitquimica.com Its aldehyde functionality provides a reactive handle for a multitude of synthetic transformations, including condensations, oxidations, and reductions. This versatility allows for its incorporation into larger, more intricate molecular architectures. The benzoxazole (B165842) moiety itself is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds. rsc.orgmedcraveonline.com

The synthesis of various benzoxazole derivatives often starts from precursors like 2-aminophenols, which can be cyclized with aldehydes or their derivatives. rsc.org The carbaldehyde group on the 2,1-benzoxazole ring system, as in this compound, offers a key site for further functionalization, enabling the extension of the molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an important intermediate in divergent synthetic strategies, where a common precursor is used to generate a library of structurally related compounds. sathyabama.ac.in

Development of Chiral Ligands for Asymmetric Transformations

The benzoxazole framework is a key component in the design of chiral ligands for asymmetric catalysis. core.ac.uk Chiral ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other. researchgate.net While direct examples of this compound in chiral ligand synthesis are not extensively detailed in the provided results, the broader class of benzoxazole-containing ligands is well-established in asymmetric transformations. core.ac.uk The aldehyde group of this compound can be readily converted into various functionalities, such as amines or alcohols, which can then be incorporated into chiral ligand scaffolds. For instance, condensation with a chiral amine could yield a chiral imine, which could then be reduced to a chiral secondary amine, a common structural motif in many successful chiral ligands. The development of new chiral ligands is a continuous effort in organic synthesis to achieve high enantioselectivity in a wide range of reactions. umich.edu

Application as Chiral Receptors for Resolution of Racemic Mixtures

The resolution of racemic mixtures—the separation of a 50:50 mixture of two enantiomers—is a critical process in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. libretexts.orgorgosolver.com One common method for resolution involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated. libretexts.orgorgosolver.commsu.edu

Benzoxazole-containing structures have been explored for their potential as chiral receptors. core.ac.uk The aldehyde functionality of this compound can be reacted with a racemic mixture of chiral amines or alcohols to form diastereomeric imines or acetals, respectively. These diastereomers can then be separated by techniques such as crystallization or chromatography. orgosolver.com Subsequent cleavage of the newly formed bond regenerates the separated enantiomers and the chiral benzoxazole receptor. While specific applications of this compound as a chiral receptor are not explicitly detailed, its structural features make it a plausible candidate for such applications. The development of efficient and selective chiral resolving agents remains an active area of research. scivisionpub.comgoogle.comgoogle.com

Synthesis of Complex Heterocyclic Systems and Molecular Scaffolds

The this compound moiety is a valuable starting material for the synthesis of more complex heterocyclic systems and molecular scaffolds. preprints.org The aldehyde group can participate in a variety of cyclization and condensation reactions to build new rings onto the existing benzoxazole core. For example, reaction with compounds containing active methylene (B1212753) groups can lead to the formation of various fused or appended heterocyclic rings. preprints.org

The benzoxazole ring system itself is a key feature in many biologically active molecules, and the ability to further elaborate its structure through the carbaldehyde group is of significant interest in medicinal chemistry. rsc.orgindexcopernicus.comresearchgate.net The synthesis of novel heterocyclic systems is a cornerstone of drug discovery, as these structures often provide the three-dimensional framework necessary for specific interactions with biological targets. nih.govmdpi.com

Strategic Design and Synthesis of Prodrugs

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion. The aldehyde functionality of this compound can be utilized in the design and synthesis of prodrugs. For instance, the aldehyde can be converted into an ester or an acetal (B89532) linkage that is stable under normal conditions but can be cleaved enzymatically or hydrolytically in vivo to release the active drug molecule. This approach allows for targeted drug delivery and can help to minimize off-target side effects.

Exploration of Bioisosteric Replacements in Chemical Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drugdesign.org The benzoxazole ring is considered a bioisostere for other aromatic systems, such as indole, benzimidazole, or even a phenyl group in certain contexts. drugdesign.orgchemrxiv.org

The concept of bioisosteric replacement is crucial for optimizing lead compounds in drug discovery. nih.govrsc.orgbeilstein-journals.org For example, replacing a less stable or metabolically labile group with a more robust bioisostere like a benzoxazole can lead to a drug candidate with improved properties. The aldehyde group on this compound allows for its incorporation into molecules where a formylphenyl or a similar substituted aromatic group is being replaced, potentially leading to enhanced potency, selectivity, or metabolic stability. nih.gov

Conclusion and Future Research Perspectives for Benzoxazole Carbaldehydes

Current State of Synthetic Methodologies and Emerging Trends

The synthesis of benzoxazole (B165842) derivatives is a well-established area of organic chemistry, with numerous methods developed over the decades. tandfonline.com The most prevalent strategies for constructing the benzoxazole core involve the condensation of 2-aminophenols with various carbonyl compounds, including aldehydes. researchgate.netrsc.org This fundamental reaction has been refined through the exploration of diverse catalysts and reaction conditions.

Traditional methods often required harsh conditions, but recent trends emphasize green and sustainable chemistry. mdpi.com Emerging methodologies focus on efficiency, atom economy, and the use of recyclable catalysts. A significant trend is the use of novel catalytic systems that offer high yields and mild reaction conditions. These include nanocatalysts, metal-organic frameworks, and ionic liquids. researchgate.netrsc.org For instance, deep eutectic solvents have been successfully used as recyclable catalysts for the arylation of benzoxazoles with aromatic aldehydes, offering high yields in short reaction times. rsc.org Similarly, Brønsted acidic ionic liquid (BAIL) gels have been employed as efficient, reusable heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org

The table below summarizes some of the modern catalytic systems used in the synthesis of benzoxazole derivatives from aldehydes.

| Catalyst System | Reactants | Conditions | Key Advantages | Yield (%) | Ref. |

| Deep Eutectic Solvent | Benzoxazole, Aromatic Aldehyde | Heat | Recyclable catalyst, high efficiency | High | rsc.org |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol (B121084), Aldehyde | 130 °C, Solvent-free | Reusable catalyst, high yields, green chemistry | 85-98 | nih.gov |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | 60 °C, Acetonitrile (B52724) | Green catalyst, short reaction time (15-25 min) | 83-93 | rsc.org |

| Samarium Triflate | o-Amino(thio)phenol, Aldehyde | Aqueous medium | Reusable catalyst, mild conditions | Good | organic-chemistry.org |

| Fe₃O₄-based Magnetic Nanoparticle | 2-Aminophenol, Aldehyde | Varies | Magnetically recoverable, reusable catalyst | Good | researchgate.net |

| N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aromatic Aldehyde | Mild conditions | Metal-free catalysis, broad functional group tolerance | Good | organic-chemistry.org |

Future research will likely continue to focus on developing even more efficient and environmentally benign synthetic routes. The exploration of flow chemistry, photoredox catalysis, and biocatalysis could open new avenues for the synthesis of 2,1-benzoxazole-7-carbaldehyde and its derivatives with high precision and sustainability.

Advancements in Spectroscopic and Computational Characterization

The structural confirmation and electronic property analysis of benzoxazole carbaldehydes rely heavily on modern spectroscopic and computational techniques. The structures of newly synthesized benzoxazole derivatives are routinely characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Infrared (IR) Spectroscopy : This technique is crucial for identifying key functional groups. For a benzoxazole carbaldehyde, characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde group (typically around 1685-1700 cm⁻¹) and C=N stretching for the oxazole (B20620) ring (around 1570-1622 cm⁻¹). arabjchem.orgrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular framework. In the ¹H NMR spectrum of a benzoxazole carbaldehyde, the aldehyde proton (CHO) would appear as a distinct singlet in the downfield region (δ 9-10 ppm). Aromatic protons on the benzoxazole ring would appear in the δ 7-8.5 ppm range. jrespharm.comkoreascience.kr The ¹³C NMR spectrum would show a characteristic resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm. jrespharm.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. jrespharm.comnih.gov

The table below presents typical spectroscopic data for benzoxazole derivatives containing aldehyde or related functional groups.

| Technique | Functional Group | Typical Signal | Ref. |

| IR (KBr, cm⁻¹) | C=O (Aldehyde/Amide) | 1645 - 1775 | rdd.edu.iqkoreascience.kr |

| C=N (Oxazole Ring) | 1570 - 1640 | arabjchem.orgkoreascience.kr | |

| C-O (Ether Linkage) | 1031 - 1152 | rdd.edu.iqkoreascience.kr | |

| ¹H NMR (δ, ppm) | CHO (Aldehyde Proton) | ~9.0 - 10.0 | - |

| Ar-H (Benzoxazole Ring) | 7.2 - 8.5 | koreascience.kr | |

| ¹³C NMR (δ, ppm) | C=O (Carbonyl Carbon) | 165 - 190 | jrespharm.com |

| C=N (Hydrazone Carbon) | 144 - 147 | jrespharm.com |

In parallel with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. sioc-journal.cn DFT studies are used to predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. asrjetsjournal.orgresearchgate.net These calculations help rationalize the reactivity of the molecule and interpret experimental spectroscopic data. sioc-journal.cnasrjetsjournal.org Molecular docking studies are also employed to predict the binding interactions of benzoxazole derivatives with biological targets, guiding the design of new therapeutic agents. researchgate.netresearchgate.net

Potential for Novel Reactivity Discoveries

The aldehyde functional group in this compound is a gateway for a wide array of chemical transformations, allowing for the synthesis of more complex molecular architectures.

Condensation Reactions : The aldehyde can readily react with amines or hydrazines to form Schiff bases and hydrazones, respectively. tandfonline.com These products can serve as intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones and azetidinones. tandfonline.com

Oxidation and Reduction : The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of functionalized benzoxazoles. evitachem.com

C-H Functionalization : While the aldehyde itself is reactive, modern synthetic methods also allow for the direct C-H functionalization of the benzoxazole core itself, enabling the introduction of aryl groups and other substituents. rsc.org

Rearrangement Reactions : Under specific conditions, benzoxazole precursors can undergo unexpected rearrangement reactions to yield novel and complex heterocyclic structures, indicating that the reactivity of this scaffold is not yet fully explored. sioc-journal.cn

The discovery of novel reactions involving the interplay between the aldehyde group and the benzoxazole ring system is a significant area for future research. This could lead to the development of unique molecular scaffolds with applications in medicine and materials.

Interdisciplinary Research Opportunities in Materials Science and Catalysis

The benzoxazole scaffold is not only important in medicinal chemistry but also possesses properties that make it attractive for materials science and catalysis. tandfonline.comcore.ac.uk

Materials Science : Benzoxazole derivatives are known for their fluorescent properties and are used as whitening dyes. core.ac.uk The rigid, planar, and π-conjugated structure of this compound makes it a candidate building block for developing organic light-emitting diodes (OLEDs), sensors, and photochromic materials. evitachem.comevitachem.com By modifying the aldehyde group, researchers can tune the electronic and photophysical properties of the resulting polymers or materials.

Catalysis : Benzoxazole derivatives can function as ligands for transition metals, forming coordination complexes that can be used in a wide range of catalytic reactions. core.ac.uk While research has explored their use in reactions like Heck coupling, there is significant potential to design chiral benzoxazole-based ligands from precursors like this compound for asymmetric catalysis. core.ac.uk Furthermore, the aldehyde group itself can participate in catalytic cycles, as seen in cooperative catalysis systems where aldehydes work in conjunction with metal catalysts. rsc.org The development of heterogeneous and recyclable catalysts for benzoxazole synthesis, such as those based on magnetic nanoparticles, is another active area of interdisciplinary research that merges catalysis with materials science. researchgate.net

Future research will likely see increased collaboration between organic chemists, materials scientists, and catalytic chemists to fully exploit the potential of benzoxazole carbaldehydes in creating advanced functional materials and novel catalytic systems.

Q & A

Q. What are the common synthetic routes for 2,1-benzoxazole-7-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving substituted benzoxazole precursors. For example, benzo[d]oxazole-7-carbaldehyde derivatives are prepared using aldehyde intermediates under catalytic conditions, achieving yields up to 91% (e.g., MnO₂ in dichloromethane at room temperature). Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., ruthenium complexes) critically impact yield and purity. Post-synthesis, products are often used without further characterization in downstream reactions, emphasizing the need for optimized initial conditions .

Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Electrospray ionization mass spectrometry (ESIMS) is widely used for molecular weight confirmation (e.g., m/z 188.2 for benzo[d]oxazole-2-carbaldehyde derivatives). Complementary techniques include NMR (¹H/¹³C) for structural elucidation and IR spectroscopy to confirm functional groups like the aldehyde moiety. However, incomplete characterization in some studies (e.g., missing melting points or detailed NMR data) highlights the need for multi-method validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, benzoxazole derivatives generally require precautions due to flammability (P210, P233) and reactivity. Use personal protective equipment (PPE), avoid inhalation/contact, and store in ventilated areas. Refer to analogous compounds’ Safety Data Sheets (SDS) for hazard mitigation strategies, such as using inert atmospheres for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in data (e.g., inconsistent ESIMS or NMR peaks) may arise from impurities, tautomerism, or solvent effects. Methodological solutions include:

- High-resolution mass spectrometry (HRMS) for accurate mass confirmation.

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray crystallography for unambiguous structural determination, as demonstrated in related benzoxazole-thione systems .

Q. What strategies optimize regioselectivity in functionalizing this compound for biological activity studies?

Regioselective modifications (e.g., at the 7-carbaldehyde position) require tailored catalysts and protecting groups. For example:

- Transition-metal catalysis (e.g., Ru complexes) directs cross-coupling reactions to specific sites.

- Orthogonal protection of the aldehyde group using trimethylsilyl (TMS) or acetals prevents unwanted side reactions during derivatization. These approaches enable the synthesis of bioactive analogs, such as antihypertensive benzimidazole-benzoxazole hybrids .

Q. How do computational methods enhance the design of this compound-based inhibitors?

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide inhibitor design. Molecular docking studies with target proteins (e.g., angiotensin receptors) identify key binding interactions. Tools like Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity, as seen in analogous benzaldehyde derivatives .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Scale-up issues include exothermic side reactions and catalyst recovery. Solutions involve:

- Flow chemistry for controlled temperature and mixing.

- Green solvents (e.g., ethanol/water mixtures) to reduce toxicity.

- Chromatography-free purification via recrystallization or pH-selective extraction, as applied to hydroxybenzaldehyde analogs .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results in this compound studies?

Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability. Best practices include:

- Dose-response validation across multiple assays (e.g., enzymatic vs. cell-based).

- Stability testing under physiological conditions (pH, temperature).

- Meta-analysis of literature data to identify consensus mechanisms, as applied in benzoxazole drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.